Alaninal
Description
Structural Context and Chemical Nomenclature of 2-Aminopropanal
2-Aminopropanal is a chiral molecule characterized by a three-carbon chain. An amine group (-NH₂) is attached to the second carbon atom (the α-carbon), and the terminal carbon atom is a formyl group (-CHO). This arrangement of functional groups classifies it as an α-amino aldehyde. The presence of a stereocenter at the α-carbon means that alaninal exists as two distinct enantiomers: (S)-2-aminopropanal and (R)-2-aminopropanal.
The systematic IUPAC name for this compound is 2-aminopropanal. researchgate.netwikipedia.orgradiopaedia.orgacs.org It is also referred to as alanine (B10760859) aldehyde, reflecting its direct structural relationship to the amino acid alanine, where the carboxylic acid group is replaced by an aldehyde group. researchgate.net
Below is a summary of its key chemical identifiers and properties.
| Identifier | Value |
| IUPAC Name | 2-aminopropanal |
| Synonyms | This compound, Alanine aldehyde |
| Molecular Formula | C₃H₇NO |
| Molecular Weight | 73.09 g/mol |
| Canonical SMILES | CC(C=O)N |
| InChI Key | QPMCUNAXNMSGTK-UHFFFAOYSA-N |
Interactive Data Table of 2-Aminopropanal Properties
| Property | Value | Source |
| Molecular Weight | 73.09 g/mol | PubChem researchgate.net |
| XLogP3 | -0.8 | PubChem researchgate.net |
| Hydrogen Bond Donor Count | 1 | PubChem researchgate.net |
| Hydrogen Bond Acceptor Count | 2 | PubChem researchgate.net |
| Rotatable Bond Count | 1 | PubChem researchgate.net |
| Exact Mass | 73.052763847 Da | PubChem researchgate.net |
| Monoisotopic Mass | 73.052763847 Da | PubChem researchgate.net |
| Topological Polar Surface Area | 43.1 Ų | PubChem researchgate.net |
| Heavy Atom Count | 5 | PubChem researchgate.net |
Fundamental Significance of Amino Aldehydes in Organic and Bioorganic Chemistry
Amino aldehydes are a class of bifunctional organic compounds that contain both an amine and an aldehyde group. Their dual functionality makes them highly versatile and significant in both organic synthesis and biological processes.
In organic chemistry, α-amino aldehydes are valuable chiral building blocks for the stereocontrolled synthesis of more complex molecules. wikipedia.org The aldehyde group can be readily transformed into a wide array of other functional groups, making them useful intermediates in the synthesis of amino alcohols, diamines, and various heterocyclic compounds. wikipedia.org Their ability to participate in a variety of carbon-carbon bond-forming reactions has cemented their role as important synthons in modern organic chemistry. However, primary α-amino aldehydes are often unstable and prone to self-condensation, which presents challenges in their synthesis and handling.
From a bioorganic perspective, the amino aldehyde motif is present in various natural products and medicinal agents. bmrb.io For instance, some peptide derivatives containing an α-amino aldehyde unit act as potent inhibitors of proteases, enzymes that break down proteins. This inhibitory activity has applications in the development of antiviral, anti-thrombotic, and anti-tumor agents. wikipedia.org In biological systems, amino aldehydes can appear as transient intermediates in metabolic pathways. wikipedia.org For example, aminoacetaldehyde is an intermediate in certain biosynthetic pathways. The high reactivity of the aldehyde group, while making them synthetically useful, also underlies their potential biological activity.
Historical Development of Research on α-Amino Acid Analogs and Derivatives Informing 2-Aminopropanal Studies
The study of 2-aminopropanal is deeply rooted in the broader historical context of amino acid chemistry. The discovery and synthesis of amino acids in the 19th and early 20th centuries laid the groundwork for understanding their structure and reactivity. A pivotal moment in this history was the first synthesis of an amino acid, alanine, in 1850 by Adolph Strecker. researchgate.net He demonstrated that reacting acetaldehyde (B116499) with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis, produced alanine. wikipedia.org This reaction, now known as the Strecker synthesis, provided a general method for preparing α-amino acids from aldehydes and became a cornerstone of amino acid chemistry. wikipedia.orglibretexts.org
The development of methods to synthesize amino acids naturally led to an interest in their analogs and derivatives, where one or both of the characteristic functional groups were modified. The goal of these investigations was often to understand the structure-activity relationships of biologically active peptides or to create molecules with novel chemical properties.
The synthesis of α-amino aldehydes, as direct analogs of α-amino acids, became a significant area of research. Early methods for preparing optically active 2-aminopropanal often started from the corresponding α-amino acid, such as alanine. frontiersin.org One common approach involved the reduction of an α-amino acid to its corresponding α-amino alcohol, followed by oxidation to the aldehyde. frontiersin.org Another strategy was the controlled reduction of an esterified α-amino acid to the aldehyde. frontiersin.org These synthetic efforts were crucial for making these valuable chiral building blocks available for further study and application in organic synthesis. The inherent instability of many simple amino aldehydes spurred the development of protective group strategies to facilitate their isolation and use. bmrb.io This historical progression from the fundamental discovery and synthesis of amino acids to the targeted synthesis of their aldehyde analogs highlights the evolution of organic chemistry and its increasing capacity to create and manipulate complex, biologically relevant molecules like 2-aminopropanal.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4744-12-1 |
|---|---|
Molecular Formula |
C3H7NO |
Molecular Weight |
73.09 g/mol |
IUPAC Name |
2-aminopropanal |
InChI |
InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3 |
InChI Key |
QPMCUNAXNMSGTK-UHFFFAOYSA-N |
SMILES |
CC(C=O)N |
Canonical SMILES |
CC(C=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alaninal alanine aldehyde |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Aminopropanal and Its Derivatives
Chemo- and Regioselective Synthetic Routes to 2-Aminopropanal
Achieving the selective formation of the aldehyde functionality while preserving the amino group is paramount in the synthesis of 2-aminopropanal. This often involves strategic protection of the amine and controlled reduction or oxidation steps.
Controlled Reduction Strategies of Alanine (B10760859) Carboxylic Acid Derivatives
One of the primary approaches involves the controlled reduction of alanine carboxylic acid derivatives. This strategy necessitates reagents that can selectively reduce the carboxylic acid or its activated forms to the aldehyde stage without further reduction to the alcohol.
A notable method involves the one-pot conversion of N-protected amino acids into chiral α-amino aldehydes through activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This technique has been successfully applied to produce Boc-, Cbz-, and Fmoc-protected amino aldehydes from proteinogenic amino acids in high isolated yields and with complete stereointegrity. researchgate.netrsc.orgrsc.org For instance, N-Boc-valine can be converted to N-Boc-valinal using this optimized protocol. rsc.org
Another strategy involves the reduction of Weinreb amides derived from N-protected amino acids, typically using lithium aluminum hydride (LiAlH4), which can yield the corresponding aldehydes with retention of stereoconfiguration. rsc.org However, a common challenge with DIBAL-H reduction of esters is the potential for over-reduction to the corresponding alcohol. scholaris.ca
Table 1: Controlled Reduction of N-Protected Alanine Derivatives
| Starting Material Type | Reagent(s) | Key Intermediate (if any) | Product Type | Yield/Stereoselectivity | Reference |
| N-Protected Amino Acid | CDI, then DIBAL-H | Imidazolide | α-Amino Aldehyde | Very good yields, complete stereointegrity | researchgate.netrsc.orgrsc.org |
| N-Protected Amino Acid Ester | DIBAL-H | - | α-Amino Aldehyde | Potential for over-reduction | scholaris.ca |
| N-Protected Weinreb Amide | LiAlH4 | - | α-Amino Aldehyde | Good yield, complete stereoconfiguration | rsc.org |
Alternative Chemical Synthesis Pathways for the α-Amino Aldehyde Motif
Beyond direct reduction, several alternative pathways have been developed to construct the α-amino aldehyde motif. These methods often involve different starting materials or reaction mechanisms.
One effective route is the oxidation of N-protected α-amino alcohols. For example, the Dess-Martin periodinane reagent has been successfully employed for this transformation, yielding N-protected α-amino aldehydes of high optical purity in excellent yields. cas.cz Similarly, manganese(IV) oxide has been reported for the mild oxidation of β-amino alcohols to α-amino aldehydes, offering advantages such as high enantiopurity and the absence of over-oxidation or by-products. researchgate.netthieme-connect.comresearchgate.net
The Strecker synthesis, traditionally used for the preparation of α-amino acids, involves the formation of an α-aminonitrile intermediate from an aldehyde or ketone, ammonia (B1221849) (or an amine), and a cyanide source. While the final step typically involves hydrolysis to an amino acid, the α-aminonitrile itself contains the α-amino aldehyde motif in a masked form. The classical Strecker synthesis generally yields racemic mixtures, but asymmetric variations have been developed. masterorganicchemistry.comnews-medical.netwikipedia.orgucalgary.canih.govmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org
Recent advancements include direct α-amination of aldehydes via copper catalysis, which allows for the coupling of carbonyls and functionalized secondary amines to produce α-amino substituted motifs. nih.govorganic-chemistry.org Furthermore, a combination of photoredox and organocatalysis has enabled the direct, asymmetric α-amination of aldehydes, leading to stable α-amino aldehyde adducts with synthetically useful amine substitution patterns. nih.gov
Enantioselective Synthesis of Chiral 2-Aminopropanal
Given that 2-aminopropanal possesses a chiral center, enantioselective synthesis is critical for applications requiring a specific stereoisomer.
Asymmetric Catalysis in 2-Aminopropanal Production
Asymmetric catalysis plays a pivotal role in controlling the stereochemistry during the formation of 2-aminopropanal. This involves the use of chiral catalysts to direct the reaction towards a single enantiomer.
Asymmetric Strecker reactions, which utilize chiral auxiliaries or catalysts, represent a significant advancement over the classical racemic Strecker synthesis. wikipedia.org For instance, replacing ammonia with (S)-α-phenylethylamine as a chiral auxiliary in the Strecker synthesis can yield chiral alanine. wikipedia.org
Photoredox and organocatalysis have been successfully combined for the direct, asymmetric α-amination of aldehydes. This method utilizes photon-generated, nitrogen-centered radicals that undergo enantioselective α-addition to catalytically formed chiral enamines, directly producing stable α-amino aldehyde adducts with excellent enantiocontrol. nih.gov This approach provides direct and enantioselective access to α-amino aldehyde products without requiring post-reaction manipulation. nih.gov
While not directly yielding aldehydes, the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes using novel thiophene-based chiral ligands demonstrates the principle of using chiral ligands to induce asymmetry, typically leading to chiral alcohols. researchgate.net Similarly, titanium-catalyzed asymmetric additions to aldehydes using specific chiral ligands can afford secondary alcohols with high enantioselectivities. nih.gov These amino alcohols can then be oxidized to the corresponding aldehydes using methods described in Section 2.1.2.
Chiral Auxiliary-Based Approaches for Stereocontrol
Chiral auxiliary-based approaches involve the temporary attachment of a chiral group to the substrate, which then dictates the stereochemical outcome of the reaction. After the desired transformation, the chiral auxiliary is removed.
As mentioned, the use of chiral amines, such as (S)-α-phenylethylamine, as a chiral auxiliary in the Strecker synthesis allows for the production of enantiomerically enriched α-amino acids. wikipedia.org This principle can be extended to the synthesis of α-aminonitriles, which are precursors to α-amino aldehydes. The subsequent hydrolysis of the aminonitrile to the aldehyde would need to proceed without racemization.
Another example, though for a related compound, is the synthesis of a 3-aryl-3-trifluoromethyl-2-aminopropanol derivative, where hydrogenation of a chiral acryloxazolidinone derivative on Pd/C in the presence of MgBr2 yielded the desired isomer with high selectivity through a chelation-controlled conformation. acs.org This highlights the utility of chiral auxiliaries in inducing stereocontrol during reduction steps.
Synthesis of Derivatized 2-Aminopropanal Structures
The synthesis of derivatized 2-aminopropanal structures often involves protecting the amine group to facilitate reactions at the aldehyde functionality or to introduce further structural complexity. N-protected 2-aminopropanal structures are widely utilized intermediates.
Common N-protecting groups include Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl). Methods described earlier, such as the CDI/DIBAL-H reduction of N-protected amino acids, directly yield these derivatized α-amino aldehydes in high purity and stereointegrity. researchgate.netrsc.orgrsc.org
The "Garner aldehyde," a widely used chiral building block derived from N-protected L-serine, is an example of a derivatized α-amino aldehyde. Its synthesis involves the reduction of an oxazolidine (B1195125) ester with DIBAL-H. scholaris.ca While specifically serine-derived, the synthetic principles are applicable to other α-amino aldehydes like alaninal.
The synthesis of N,N-dibenzyl-2-aminopropanal has also been reported, indicating that both mono- and di-protected or substituted amino aldehydes can be accessed through various synthetic routes. acs.org These derivatized forms offer stability and allow for further chemical transformations without compromising the integrity of the amino aldehyde moiety.
Table 2: Examples of Derivatized 2-Aminopropanal Structures
| Derivatization Type | Protecting Group/Modification | Synthesis Method Example | Reference |
| N-Protection | Boc, Cbz, Fmoc | CDI/DIBAL-H reduction of N-protected amino acids | researchgate.netrsc.orgrsc.org |
| N,N-Disubstitution | Dibenzyl | Specific synthetic routes | acs.org |
| Cyclic Derivatives | Oxazolidine (e.g., Garner aldehyde) | DIBAL-H reduction of oxazolidine ester | scholaris.ca |
Iii. Reactivity and Elucidation of Reaction Mechanisms for 2 Aminopropanal
Reaction Pathways Involving the Aldehyde Functionality and α-Amino Group
The reactivity of alaninal is largely governed by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the amino group. This duality allows for a rich variety of chemical transformations.
The carbonyl group in this compound is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. wikipedia.orgbyjus.com This process involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The nature of the nucleophile determines the final product.
Hydration: In the presence of water, this compound can form a geminal diol, although this equilibrium usually favors the aldehyde.
Acetal Formation: With alcohols, particularly under acidic conditions, this compound forms hemiacetals and subsequently acetals. libretexts.org This reaction is reversible.
Cyanohydrin Formation: The addition of hydrogen cyanide to this compound yields a cyanohydrin. This reaction is significant as it creates a new carbon-carbon bond. byjus.com
These initial addition products can undergo further transformations. For instance, the reduction of the aldehyde group can lead to the formation of 2-aminopropanol.
| Nucleophile | Initial Product | Reaction Conditions | Significance |
|---|---|---|---|
| Water (H₂O) | Geminal diol | Aqueous solution | Reversible hydration |
| Alcohol (R-OH) | Hemiacetal/Acetal | Acid catalysis | Protection of the carbonyl group |
| Hydrogen Cyanide (HCN) | Cyanohydrin | Base catalysis | Formation of a new C-C bond |
The reaction between the aldehyde group of this compound and a primary amine results in the formation of an imine, also known as a Schiff base. libretexts.orgwikipedia.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.orgwikipedia.org The reaction is reversible and the rate is often optimal at a weakly acidic pH of around 4 to 5. libretexts.org
These imines can be important intermediates in the synthesis of various heterocyclic compounds. nih.govrsc.org Depending on the reaction conditions and the structure of the reacting partners, a variety of nitrogen-containing ring systems can be formed through intramolecular cyclization or intermolecular reactions. For instance, condensation reactions can be a key step in the synthesis of pyridines, pyrrolidines, and piperidines. nih.govrsc.org
Stereochemical Control and Transformations in 2-Aminopropanal Reactivity
The presence of a chiral center at the α-carbon imparts stereochemical considerations to the reactions of this compound.
The chiral center in this compound can influence the stereochemical outcome of reactions at the adjacent carbonyl group. This can lead to diastereoselective addition reactions, where one diastereomer of the product is formed in preference to the other. For example, in aldol reactions, where this compound acts as an electrophile, the existing stereocenter can direct the incoming nucleophile to one face of the carbonyl group, resulting in stereocontrol. rsc.orgrsc.org The degree of diastereoselectivity is influenced by factors such as the nature of the reactants, solvent, and temperature.
Epimerization is the change in the configuration of only one of several stereocenters in a molecule. nih.gov In the context of this compound, this would involve the inversion of the stereocenter at the α-carbon. Racemization is the process where an optically active compound is converted into an optically inactive mixture of equal amounts of both enantiomers. wikipedia.orgstudy.com
The α-proton of this compound is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. nih.gov Reprotonation of this intermediate can occur from either face, leading to either the original enantiomer or its mirror image. This process, if allowed to proceed to completion, results in a racemic mixture. study.comstudy.com The investigation of these mechanisms is crucial for understanding the stereochemical stability of this compound and for controlling the stereochemistry in synthetic applications. The rate of racemization can be influenced by factors such as pH, temperature, and the presence of catalysts. study.comorientjchem.org
Role as Transient Intermediates in Complex Reaction Systems
This compound can act as a transient intermediate in various complex chemical reactions. Its formation and subsequent reaction are key steps in multi-step transformations.
One notable example is the Strecker amino acid synthesis. wikipedia.orgmasterorganicchemistry.com In this reaction, an aldehyde (in this case, acetaldehyde (B116499), a precursor to this compound) reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid alanine (B10760859). wikipedia.orgnih.gov this compound itself can be considered a key, albeit fleeting, intermediate in the initial stages of this synthesis, formed from the reaction of acetaldehyde and ammonia. nih.gov The study of such reactions often involves computational methods, like Density Functional Theory (DFT) calculations, to elucidate the reaction pathways and the role of transient species like this compound. nih.gov
| Complex Reaction | Role of this compound | Key Transformation | Significance |
|---|---|---|---|
| Strecker Amino Acid Synthesis | Transient Intermediate | Formation from acetaldehyde and ammonia, followed by reaction with cyanide | Key step in the formation of the amino acid alanine |
Studies on this compound in Maillard-Type Reactions
This compound, also known as 2-aminopropanal, is a key intermediate in the Maillard reaction, particularly as a product of the Strecker degradation of the amino acid alanine. futurelearn.comwikipedia.org The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures, contributing significantly to the color, aroma, and flavor of cooked foods. nih.govsandiego.edu
The formation of this compound occurs during the intermediate stage of the Maillard reaction. This stage is characterized by the degradation of amino acids, a process known as the Strecker degradation. sandiego.edu In this reaction, α-amino acids like alanine react with α-dicarbonyl compounds, which are themselves intermediates of the Maillard reaction formed from sugars. brewingforward.comresearchgate.net The process converts the amino acid into a "Strecker aldehyde," which contains the side chain of the original amino acid and has one fewer carbon atom. futurelearn.combrewingforward.com For alanine, with its methyl side chain, the resulting Strecker aldehyde is this compound (2-aminopropanal). futurelearn.com
The general mechanism for the Strecker degradation involves the reaction of an α-amino acid with a dicarbonyl compound to form an imine, followed by decarboxylation and hydrolysis to yield the aldehyde and an α-aminocarbonyl. brewingforward.com These resulting Strecker aldehydes, including this compound, are highly reactive and play a crucial role in the development of characteristic food aromas and flavors. They can participate in further reactions, such as aldol condensation or condensation with other intermediates. sandiego.edu For instance, this compound can contribute to the formation of pyrazines, a class of heterocyclic nitrogen-containing compounds responsible for the roasted, nutty, and toasted flavors in a wide variety of foods. researchgate.net
Model system studies have been instrumental in elucidating the role of specific amino acids in flavor formation. Research involving the reaction of alanine with various precursors has demonstrated its contribution to the generation of specific volatile compounds. For example, in model reactions of 2-oxopropanal with amino acids, the formation of 2,5-dimethylpyrazine was a major product, underscoring the role of alanine degradation products in creating these important flavor molecules. researchgate.net
| Stage | Key Reactants | Process | Key Products |
|---|---|---|---|
| Initial Stage | Amino Acid (e.g., Alanine), Reducing Sugar | Condensation, Amadori Rearrangement | Amadori Compounds |
| Intermediate Stage | Amadori Compounds, Amino Acids | Sugar Dehydration/Fragmentation, Strecker Degradation | α-Dicarbonyls, This compound (Strecker Aldehyde) |
| Final Stage | Reactive Intermediates (including this compound) | Aldol Condensation, Polymerization | Pyrazines, Melanoidins (Brown Polymers) |
Hypothetical Intermediates in Enzyme-Catalyzed Processes
In biological systems, alanine is a central molecule involved in numerous enzyme-catalyzed reactions, primarily in protein structure and metabolic pathways like the glucose-alanine cycle. jpt.com Enzymes that act on alanine, such as alanine aminotransferase and alanine racemase, proceed through various transient intermediates, though this compound itself is not typically described as a stable, free intermediate in these pathways. The reactions are often mediated by the cofactor pyridoxal 5'-phosphate (PLP), or vitamin B6. nih.gov
Alanine Aminotransferase (ALT): This enzyme catalyzes the reversible transamination of L-alanine and α-ketoglutarate to pyruvate and L-glutamate, linking carbohydrate and amino acid metabolism. wikipedia.orgyoutube.com The catalytic mechanism involves the PLP cofactor, which is covalently bound to a lysine residue in the enzyme's active site as an internal aldimine (Schiff base).
The process proceeds as follows:
The amino group of the incoming alanine substrate displaces the enzyme's lysine to form a new, external aldimine with the PLP cofactor.
This is followed by a tautomerization step to form a quinonoid intermediate.
Hydrolysis of this intermediate releases pyruvate and leaves the amino group on the cofactor, forming pyridoxamine phosphate (PMP).
The process is then reversed when an α-keto acid (α-ketoglutarate) enters the active site, accepting the amino group from PMP to become an amino acid (glutamate) and regenerating the PLP-lysine internal aldimine.
Throughout this cycle, the substrate is covalently bound to the PLP cofactor. While imine intermediates are central to the mechanism, a free this compound molecule is not formed.
Alanine Racemase: This enzyme catalyzes the interconversion of L-alanine and D-alanine, a crucial reaction for providing D-alanine for bacterial cell wall synthesis. nih.gov This reaction also utilizes a PLP cofactor. The mechanism involves the formation of a Schiff base between alanine and PLP. A proton is then abstracted from the α-carbon of alanine by a catalytic residue in the active site, leading to the formation of a resonance-stabilized carbanionic or quinonoid intermediate. nih.gov Reprotonation at the α-carbon from the opposite face results in the formation of the other alanine isomer. Similar to transamination, the substrate remains covalently attached to the PLP cofactor as various Schiff base and quinonoid intermediates, without the release of free this compound.
While this compound is not a characterized free intermediate in these specific major enzymatic pathways, the chemistry of enzyme-bound intermediates (e.g., the external aldimine of alanine and PLP) is fundamentally related to the structure of this compound. These enzyme-catalyzed reactions demonstrate the formation and transformation of structures chemically equivalent to protonated imine forms of this compound, but they remain sequestered within the enzyme's active site as part of the catalytic cycle.
| Enzyme | Substrate(s) | Cofactor | Key Hypothetical/Transient Intermediates | Product(s) |
|---|---|---|---|---|
| Alanine Aminotransferase | L-Alanine, α-Ketoglutarate | Pyridoxal 5'-phosphate (PLP) | External Aldimine (Alanine-PLP Schiff Base), Quinonoid Intermediate | Pyruvate, L-Glutamate |
| Alanine Racemase | L-Alanine or D-Alanine | Pyridoxal 5'-phosphate (PLP) | External Aldimine (Alanine-PLP Schiff Base), Carbanionic/Quinonoid Intermediate | D-Alanine or L-Alanine |
Iv. Theoretical and Computational Investigations of 2 Aminopropanal
Quantum Mechanical and Molecular Mechanical Simulations
Quantum Mechanical (QM) and Molecular Mechanical (MM) simulations, often combined in QM/MM approaches, are fundamental tools for studying the intricate details of molecular systems like 2-aminopropanal.
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are extensively used to perform conformational analysis of molecules. For 2-aminopropanal, these calculations are crucial for identifying stable conformers by exploring the potential energy surface associated with rotations around its C-C and C-N bonds. This involves determining the relative energies of different rotamers and assessing the influence of intramolecular interactions, such as hydrogen bonding between the amino and aldehyde groups, on their stability.
Computational methods are indispensable for elucidating reaction mechanisms and mapping energy landscapes. By identifying transition states and intermediate structures, QM and QM/MM simulations can determine activation energies and reaction enthalpies, providing a comprehensive picture of reaction pathways. For 2-aminopropanal, this could involve studying reactions characteristic of its aldehyde functionality, such as nucleophilic additions, or reactions involving its amine group, like Schiff base formation.
One study utilized semiempirical molecular orbital theory and a hybrid supermolecule-polarizable continuum approach to investigate the Stevens rearrangement of methylammonium (B1206745) formylmethylide to 2-aminopropanal. This work focused on the effects of solvation on the rearrangement activation energies and enthalpies, demonstrating the utility of computational methods in understanding complex reaction mechanisms involving 2-aminopropanal utas.edu.au.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamic properties and interactions with their environment.
MD simulations are critical for understanding how solvent molecules influence the conformational equilibrium, stability, and reactivity of a solute. For a polar molecule like 2-aminopropanal, explicit or implicit solvent models in MD simulations can explore the formation of hydrogen bonds with solvent molecules, and how these interactions might alter its preferred conformations or expose/shield reactive sites. The aforementioned study on the Stevens rearrangement to 2-aminopropanal explicitly discussed the impact of acetonitrile (B52724) solvation on the reaction, highlighting the importance of solvent effects on its reactivity and stability utas.edu.au. General studies on related amino alcohols have also explored explicit versus implicit solvent modeling for understanding molecular properties in solution nih.govresearchgate.netcas.czacs.orgscispace.com.
Molecular dynamics simulations can also be used to model the interactions of 2-aminopropanal with various environments, such as active sites of enzymes, heterogeneous catalytic surfaces, or within confined spaces like porous materials. These simulations can reveal how the specific geometry and chemical properties of these environments influence the orientation, dynamics, and accessibility of 2-aminopropanal for chemical transformations. By simulating these interactions, researchers can gain insights into binding affinities, conformational changes induced by the environment, and the potential for enhanced or altered reactivity within such systems.
Predictive Modeling of Reactivity, Selectivity, and Stereoselectivity
Computational chemistry offers powerful tools for the predictive modeling of chemical reactions, including aspects of reactivity, selectivity, and stereoselectivity. For 2-aminopropanal, these models can forecast the most probable reaction pathways, the preferential reaction of one functional group over another (chemoselectivity), the favored site of reaction within the molecule (regioselectivity), and the formation of specific stereoisomers (stereoselectivity).
For instance, computational studies have been applied to related aminopropanals, such as 2-N,N-dimethyl-aminopropanal, to investigate the electronic factors governing stereoselectivity in reactions acs.org. This indicates the applicability of such predictive modeling to 2-aminopropanal itself. By analyzing transition state structures and energy barriers, computational methods can guide experimental design and optimize reaction conditions to achieve desired outcomes with high specificity. Advances in machine learning and deep learning are further enhancing the accuracy and efficiency of predicting chemical reaction outcomes, mechanisms, and optimal conditions, which can be applied to molecules like 2-aminopropanal mi-6.co.jpfrontiersin.org.
V. 2 Aminopropanal As a Chiral Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Chiral Amines, Alcohols, and Natural Products
2-Aminopropanal serves as a pivotal precursor in the synthesis of a wide array of chiral amines, alcohols, and complex natural products, leveraging its inherent chirality to direct stereoselective reactions.
Precursors for Enantiopure Pharmaceutical Intermediates
The demand for enantiopure compounds in the pharmaceutical industry is paramount, as biological systems often exhibit stereospecificity, meaning only one enantiomer of a drug may possess the desired therapeutic effect while the other could be inactive or even harmful fishersci.caacs.orgresearchgate.net. 2-Aminopropanal and its derivatives are crucial in addressing this need.
A notable application is in the synthesis of intermediates for fluoroquinolone antibiotics, such as levofloxacin (B1675101) (PubChem CID: 149096) and ofloxacin (B1677185) (PubChem CID: 4583). Specifically, (S)-(+)-2-aminopropanol, which can be synthesized from L-alanine (a direct precursor to 2-aminopropanal), is a key chiral intermediate in the production of levofloxacin google.comacs.org. The (S)-configuration enantiomer of levofloxacin demonstrates significantly superior antimicrobial activity compared to its (R)-configuration counterpart google.com.
Beyond antibiotics, 2-aminopropanal-derived intermediates contribute to the synthesis of various other pharmaceuticals. For instance, enantioselective approaches utilizing chiral auxiliaries are employed in the preparation of 3-aryl-3-trifluoromethyl-2-aminopropanol derivatives, which are significant lead compounds in drug discovery, ensuring the formation of specific stereogenic centers acs.orgnih.govcore.ac.ukresearchgate.net. Furthermore, 2-aminopropanol, a direct reduction product of 2-aminopropanal or its precursor alanine (B10760859), is utilized in the synthesis of adrenaline-like compounds and other specialty chemicals fishersci.camims.comresearchgate.net.
Construction of Stereodefined Heterocyclic Scaffolds
The unique bifunctional nature of α-amino aldehydes, including 2-aminopropanal, positions them as valuable synthons for the construction of stereodefined heterocyclic scaffolds. The aldehyde group can participate in cyclization reactions, while the chiral amino group can influence the stereochemical outcome of these ring-forming processes. Although specific detailed research findings directly showcasing 2-aminopropanal's explicit role in the construction of complex stereodefined heterocyclic scaffolds were not extensively detailed in the provided search results, the broader utility of α-amino aldehydes in general heterocyclic chemistry is well-recognized. This includes their potential in forming various nitrogen-containing heterocycles through condensation and cyclization reactions, where the inherent chirality of the α-amino aldehyde can lead to stereoselective product formation.
Integration into the Synthesis of Peptides and Peptidomimetics
2-Aminopropanal is an important building block in the field of peptide and peptidomimetic synthesis, facilitating the creation of complex biomimetic structures.
Application in Solid-Phase Peptide Synthesis Strategies
In solid-phase peptide synthesis (SPPS), a widely adopted methodology for peptide assembly, 2-aminopropanal, particularly in its N-protected forms, serves as a crucial component. It can be strategically incorporated for the synthesis of C-terminal peptide aldehydes on a solid support researchgate.net. This approach is valuable for preparing peptide aldehydes, which are important intermediates for various biological and chemical applications. The controlled addition of solutions containing N-protected aminopropionaldehyde has been documented in the context of solid-phase peptide synthesis, allowing for precise control over the growing peptide chain thieme-connect.de.
Solution-Phase Coupling and Fragment Condensation Approaches
Beyond solid-phase methods, 2-aminopropanal is also integrated into solution-phase peptide synthesis (LPPS) strategies, including coupling and fragment condensation approaches. In LPPS, efficient coupling reagents are employed to activate the carboxyl group of an incoming amino acid, enabling its reaction with the amino group of the elongating peptide chain frontiersin.org. As an α-amino aldehyde, 2-aminopropanal can participate in these coupling reactions, contributing its chiral center to the resulting peptide or peptidomimetic structure. Solution-phase methods offer the advantage of intermediate purification, which can lead to higher purity of the final product. The utility of α-amino aldehydes in solution-phase synthesis has been explored for various transformations, including the assembly of intricate peptide scaffolds nih.gov.
Development of Chiral Ligands and Catalysts Derived from 2-Aminopropanal
The development of chiral ligands and catalysts is fundamental to asymmetric synthesis, enabling the production of enantiomerically pure compounds with high efficiency. While many prominent chiral ligands and catalysts are derived from 2-aminopropanol (alaninol) (PubChem CID: 80307) , which is the direct reduction product of 2-aminopropanal, the aldehyde itself or its immediate derivatives can serve as direct precursors or integral components in the design of such catalytic systems.
The aldehyde functionality of 2-aminopropanal is particularly relevant in the design of chiral catalysts that operate via imine formation. For instance, chiral aldehyde catalysts, such as those based on BINOL (1,1'-bi-2-naphthol), have been successfully utilized in asymmetric α-functionalization reactions of N-unprotected amino esters. These catalysts function by forming Schiff bases (imines) with the amino substrates, thereby activating them for stereoselective transformations. This highlights the inherent potential of the aldehyde group in 2-aminopropanal to serve as a reactive site for constructing novel chiral catalytic systems.
Furthermore, the principle of designing chiral keto receptors for the enantioselective recognition of 1,2-amino alcohols, where imine formation between the ketone and the amino alcohol is a key step, suggests analogous opportunities for 2-aminopropanal or its derivatives in developing new chiral recognition or catalytic systems. The close relationship between 2-aminopropanal and 2-aminopropanol means that advancements in ligands derived from alaninol, such as chiral lithium diamides, often inform potential applications and synthetic strategies for systems directly involving 2-aminopropanal.
Vi. Methodological Innovations and Analytical Characterization in 2 Aminopropanal Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of molecules like 2-aminopropanal. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic composition, bonding, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-aminopropanal, ¹H and ¹³C NMR spectra confirm the basic molecular framework. The aldehydic proton (CHO) is particularly distinctive, appearing far downfield in the ¹H NMR spectrum, typically in the 9-10 ppm range, due to significant deshielding. libretexts.orgoregonstate.edu Protons on the carbon adjacent to the carbonyl group (the α-carbon) generally resonate between 2.0-2.5 ppm. libretexts.org
The primary challenge and area of innovation lie in assigning the absolute configuration of the chiral center at the α-carbon. Standard NMR cannot distinguish between enantiomers. To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. nih.govacs.org
Chiral Derivatizing Agents: These are enantiomerically pure reagents that react with both enantiomers of 2-aminopropanal to form a new pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in chemical shifts of the newly formed diastereomers, the enantiomeric ratio can be determined and, by comparing to a known standard, the absolute configuration can be assigned. nih.gov
Chiral Solvating Agents: These agents form transient, weak complexes with the enantiomers of 2-aminopropanal. This interaction creates a chiral environment around each enantiomer, causing their corresponding nuclei to experience slightly different magnetic fields, leading to separate signals in the NMR spectrum. nih.gov
Nuclear Overhauser Effect (NOE): For more complex derivatives or conformational studies, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used. NOESY detects protons that are close in space, providing critical information for determining the relative stereochemistry and preferred conformations of the molecule in solution. wordpress.com
| Proton/Carbon | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aldehyde H (CHO) | 9.5 - 9.9 | Doublet | Highly deshielded proton characteristic of aldehydes. libretexts.orgpdx.edu |
| α-H (CH-NH₂) | ~3.5 - 4.0 | Quartet | Shifted downfield by adjacent aldehyde and amino groups. |
| β-H (CH₃) | ~1.3 - 1.5 | Doublet | Typical range for a methyl group adjacent to a chiral center. |
| Amine H (NH₂) | 0.5 - 5.0 | Broad Singlet | Chemical shift is variable and depends on solvent, concentration, and temperature. pdx.edu |
| Aldehyde C (C=O) | 195 - 205 | N/A | Characteristic for aldehyde carbonyl carbons in ¹³C NMR. |
| α-C (CH-NH₂) | 50 - 60 | N/A | Carbon at the chiral center. |
| β-C (CH₃) | 15 - 25 | N/A | Methyl carbon. |
This table presents estimated NMR chemical shifts for 2-aminopropanal based on typical values for similar functional groups.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org For 2-aminopropanal, key vibrational signatures include:
C=O Stretch: A strong, sharp absorption peak around 1700-1730 cm⁻¹ in the IR spectrum is characteristic of the aldehyde carbonyl group. universallab.org
N-H Stretch: The amine group typically shows stretching vibrations around 3300-3500 cm⁻¹. universallab.org
C-H Stretches: The aldehydic C-H bond displays characteristic stretches around 2720 cm⁻¹ and 2820 cm⁻¹, which can help distinguish aldehydes from other carbonyl-containing compounds. libretexts.org
Electronic spectroscopy (UV-Visible) probes the electronic transitions within a molecule. nist.govlibretexts.org Simple aldehydes like 2-aminopropanal exhibit a relatively weak n→π* transition in the UV region. While not ideal for direct quantification, this absorption can be enhanced by derivatization with chromophoric reagents, a technique often used in conjunction with chromatographic methods for improved detection. researchgate.net Advanced techniques such as two-dimensional electronic-vibrational spectroscopy can reveal complex couplings between electronic and vibrational states, offering deeper insights into the molecule's photophysics. core.ac.uk
Chromatographic and Separation Methods for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of 2-aminopropanal is critical, as the biological activity of chiral molecules often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose. researchgate.net
The separation of enantiomers, which have identical physical properties in an achiral environment, requires the introduction of a chiral element into the chromatographic system. chromatographyonline.com This can be achieved through two main strategies:
Direct Methods (Chiral Stationary Phases): This is the most common approach, where the enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). researchgate.net The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent enantioselectivity for a broad range of compounds, including amines and amino acid derivatives. nih.govyakhak.org
Indirect Methods (Chiral Derivatization): In this approach, the enantiomers of 2-aminopropanal are first reacted with an enantiomerically pure chiral derivatizing agent to form a pair of stable diastereomers. chiralpedia.com These diastereomers can then be readily separated on a standard achiral column. This method requires a suitable functional group on the analyte (the amine group in alaninal) and a highly pure derivatizing agent. chiralpedia.comnih.gov
| Technique | Chiral Selector/Method | Column Type | Mobile Phase/Carrier Gas | Detection | Application Note |
|---|---|---|---|---|---|
| Chiral HPLC | Direct Method | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol | UV, FL | Widely applicable for chiral amines and related compounds. yakhak.org |
| Chiral HPLC | Direct Method | Cyclodextrin-based | Aqueous buffers/Methanol | UV | Effective for separating various enantiomers in reversed-phase mode. nih.gov |
| Chiral GC | Direct Method | Cyclodextrin derivatives on a polysiloxane backbone | Hydrogen or Helium | FID, MS | Requires analyte to be volatile; derivatization may be necessary. wiley.com |
| HPLC | Indirect Method (Derivatization) | Standard Achiral (e.g., C18) | Acetonitrile (B52724)/Water | UV, MS | Forms diastereomers which are separable on conventional columns. chiralpedia.com |
| GC | Indirect Method (Derivatization) | Standard Achiral (e.g., DB-5) | Hydrogen or Helium | FID, MS | Amine group is derivatized (e.g., with trifluoroacetic anhydride) to improve volatility and separation. nih.govnih.gov |
This table summarizes common chromatographic approaches for the enantiomeric separation of chiral amines like 2-aminopropanal.
In Situ Reaction Monitoring Techniques for Mechanistic Studies
Understanding the mechanisms of reactions involving 2-aminopropanal—such as its synthesis, degradation, or participation in further chemical transformations—requires monitoring the reaction as it happens. In situ (in the reaction mixture) monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products, offering invaluable kinetic and mechanistic insights. spectroscopyonline.commt.com
Several spectroscopic methods can be adapted for in situ monitoring:
FTIR and Raman Spectroscopy: By inserting a probe directly into the reaction vessel, changes in the vibrational spectra can be tracked over time. For reactions involving 2-aminopropanal, the disappearance of a reactant's peak or the appearance of the characteristic aldehyde C=O stretch (around 1700 cm⁻¹) can be precisely monitored to determine reaction rates and endpoints. mt.com
NMR Spectroscopy: Flow NMR or the use of NMR tubes fitted for reactions allows for the acquisition of spectra at various time points without disturbing the reaction. This provides detailed structural information about all species present, making it a powerful tool for identifying transient intermediates that might be missed by offline analysis.
Mass Spectrometry: While inherently a destructive technique, MS can be coupled with automated reaction sampling systems to provide quasi-real-time monitoring. This is particularly useful for identifying products and byproducts and for tracking the progress of complex reaction mixtures.
These in situ techniques are essential for optimizing reaction conditions, identifying catalytic cycles, and understanding the fundamental reactivity of 2-aminopropanal. spectroscopyonline.com
Vii. Future Research Directions and Emerging Paradigms for 2 Aminopropanal Chemistry
Paving the Way with Green and Sustainable Synthesis
The development of environmentally benign and efficient methods for synthesizing chiral molecules is a cornerstone of modern chemistry. For alaninal, future research is geared towards moving beyond traditional synthetic routes to embrace greener alternatives. A significant focus is on biocatalytic and enzymatic approaches, which promise high selectivity and reduced environmental impact.
One promising avenue is the use of engineered enzymes, such as aminotransferases or oxidoreductases, to catalyze the production of this compound from readily available precursors. These biocatalytic methods often operate under mild conditions and can be designed to produce specific stereoisomers of this compound with high enantiomeric excess. Furthermore, whole-cell biocatalysis, utilizing genetically modified microorganisms, presents an opportunity for the sustainable production of this compound from renewable feedstocks.
Another emerging paradigm is the application of electrochemistry to drive the synthesis of this compound. Electrochemical methods can offer a high degree of control over reaction conditions and can be powered by renewable energy sources, further enhancing their green credentials. The combination of electrochemistry with biocatalysis, in what are known as bioelectrochemical systems, could open up novel and highly efficient pathways for this compound synthesis.
Table 1: Comparison of Potential Green Synthesis Routes for this compound
| Synthesis Route | Potential Advantages | Key Research Challenges |
| Biocatalysis (Enzymatic) | High selectivity and stereospecificity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, cofactor regeneration, process optimization. |
| Whole-Cell Biocatalysis | Use of renewable feedstocks, potential for multi-step synthesis in a single pot. | Strain development and optimization, product toxicity, downstream processing. |
| Electrochemistry | Use of renewable energy, precise control over reaction parameters. | Electrode material development, optimization of reaction conditions, scalability. |
| Bioelectrochemistry | Combination of high selectivity of enzymes with the clean driving force of electricity. | Enzyme immobilization on electrodes, electron transfer efficiency, system stability. |
Uncovering Biological Significance and Biocatalytic Potential
While the biological roles of its parent amino acid, alanine (B10760859), are well-established, the specific biological functions of this compound remain a largely unexplored frontier. Future research will likely focus on identifying whether this compound plays a role in any metabolic pathways or signaling cascades within biological systems. Its structural similarity to other biologically active aldehydes suggests that it could be a substrate or inhibitor for various enzymes.
A particularly exciting area of investigation is the potential for biocatalytic transformations of this compound itself. Enzymes could be employed to convert this compound into a variety of other valuable chiral building blocks. For instance, oxidoreductases could be used to synthesize the corresponding amino alcohol, alaninol, or to oxidize this compound to alanine. Similarly, aldolases and other carbon-carbon bond-forming enzymes could utilize this compound as a substrate to create more complex chiral molecules.
The study of this compound in the context of prebiotic chemistry and the origins of life is another burgeoning field. As a simple chiral amino aldehyde, this compound is a plausible candidate for a precursor molecule in the abiotic synthesis of more complex biomolecules, such as amino acids and peptides. Investigating the reactivity of this compound under simulated prebiotic conditions could provide valuable insights into the chemical evolution of life on Earth.
Engineering Novel Materials with 2-Aminopropanal Functionality
The unique chemical structure of this compound, with its reactive aldehyde group and a chiral amine center, makes it an attractive building block for the design and synthesis of novel materials with tailored properties. The incorporation of this compound moieties into polymers, for example, could impart chirality and new functionalities.
Future research in this area will likely explore the synthesis of polymers functionalized with 2-aminopropanal. These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and as scaffolds for tissue engineering. The aldehyde group of the this compound moiety can be readily modified, allowing for the attachment of other molecules or for cross-linking to form hydrogels and other soft materials.
Furthermore, the self-assembly of this compound derivatives is a promising route to the creation of ordered nanostructures. By modifying the this compound molecule with hydrophobic or other interacting groups, it may be possible to induce its self-assembly into well-defined structures such as nanofibers, nanotubes, and vesicles. These self-assembled materials could have applications in drug delivery, sensing, and electronics. The chirality of this compound is expected to play a crucial role in directing the formation of these supramolecular structures.
Table 2: Potential Applications of this compound-Containing Materials
| Material Type | Potential Properties | Potential Applications |
| Functionalized Polymers | Chirality, reactive handles for further modification. | Chiral separation media, asymmetric catalysts, biocompatible materials. |
| Hydrogels | Biocompatibility, tunable mechanical properties. | Tissue engineering scaffolds, controlled drug release systems. |
| Self-Assembled Nanostructures | Ordered chiral architectures. | Drug delivery vehicles, biosensors, templates for nanomaterial synthesis. |
Bridging Disciplines to Decode this compound's Chemical Biology
A comprehensive understanding of this compound's role at the interface of chemistry and biology will require a concerted effort from researchers across multiple disciplines. Interdisciplinary approaches that combine synthetic chemistry, biochemistry, computational modeling, and materials science will be essential to unlock the full potential of this fascinating molecule.
Computational studies will play a pivotal role in predicting the reactivity of this compound, its interactions with biological macromolecules, and the properties of materials derived from it. Molecular dynamics simulations, for example, can be used to study the binding of this compound to enzyme active sites or to model the self-assembly of this compound derivatives. Quantum mechanical calculations can provide insights into the reaction mechanisms of this compound and help in the design of new catalysts for its synthesis and transformation.
Systems chemistry, which studies the emergent properties of complex chemical systems, offers another powerful lens through which to investigate this compound. By studying the behavior of this compound in complex reaction networks, it may be possible to uncover new and unexpected reactivity patterns and to design novel self-organizing systems based on this molecule.
Q & A
Q. How to design a robust experimental protocol for studying Alaninal's biochemical properties?
Methodological Answer:
- Define Variables: Clearly identify independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, stability) .
- Hypothesis Testing: Formulate falsifiable hypotheses (e.g., "this compound exhibits pH-dependent stability in aqueous solutions") and justify their biological/chemical relevance .
- Reproducibility: Include control groups, triplicate measurements, and standardized buffers/solvents to minimize variability .
- Data Collection Tools: Use HPLC for purity analysis and NMR for structural validation; calibrate instruments before each experiment .
Q. What are best practices for conducting a systematic literature review on this compound?
Methodological Answer:
-
Search Strategy:
-
Screening Criteria:
Advanced Research Questions
Q. How to resolve contradictions in reported data on this compound’s catalytic efficiency?
Methodological Answer:
- Source Analysis: Compare experimental conditions (e.g., buffer pH, cofactors) across studies; inconsistencies often arise from uncontrolled variables .
- Statistical Re-evaluation: Apply meta-analysis to pooled data using random-effects models, accounting for inter-study heterogeneity .
- Alternative Hypotheses: Test whether discrepancies stem from enzyme isoforms or assay interference (e.g., spectrophotometric vs. fluorometric assays) .
Q. What computational methods validate this compound’s mechanistic pathways in silico?
Methodological Answer:
- Molecular Dynamics (MD): Simulate this compound’s conformational changes under physiological conditions (e.g., solvation models in GROMACS) .
- Quantum Mechanics (QM): Calculate activation energies for proposed reaction intermediates using Gaussian or ORCA .
- Validation: Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) to confirm model accuracy .
Q. How to integrate interdisciplinary approaches (e.g., bioinformatics + synthetic chemistry) in this compound research?
Methodological Answer:
- Workflow Design:
- Collaboration Frameworks: Establish shared data repositories (e.g., GitHub for scripts, Figshare for spectra) to streamline cross-disciplinary analysis .
Data Presentation Guidelines
Example Table for Comparative Kinetic Studies:
| Study | Method | kcat (s<sup>-1</sup>) | pH | Reference |
|---|---|---|---|---|
| Smith et al. (2022) | Spectrophotometry | 4.2 ± 0.3 | 7.4 | |
| Zhao et al. (2023) | Fluorometry | 3.8 ± 0.5 | 7.0 |
Note: Highlight methodological differences impacting results (e.g., detection sensitivity in fluorometry vs. spectrophotometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
